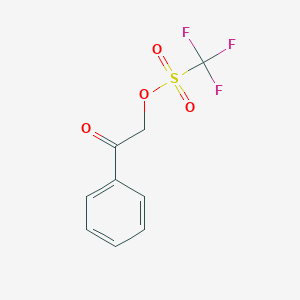
2-Oxo-2-phenylethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H7F3O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 2-oxo-2-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenylethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-oxo-2-phenylethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form the corresponding alcohol.
Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Reduction: The major product is 2-phenylethanol.
Oxidation: The major products are oxidized phenyl derivatives, depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl trifluoromethanesulfonate involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic. This enhances the compound’s ability to undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2-phenylethyl methanesulfonate
- 2-Oxo-2-phenylethyl tosylate
- 2-Oxo-2-phenylethyl trifluoroacetate
Uniqueness
2-Oxo-2-phenylethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to methanesulfonate and tosylate. This makes it more reactive in nucleophilic substitution reactions. Additionally, the trifluoromethanesulfonate group imparts unique electronic properties to the compound, enhancing its utility in various applications.
Propriétés
Numéro CAS |
62861-51-2 |
|---|---|
Formule moléculaire |
C9H7F3O4S |
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
phenacyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)17(14,15)16-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
LUXQYQRFOCNBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol](/img/structure/B14511055.png)
![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
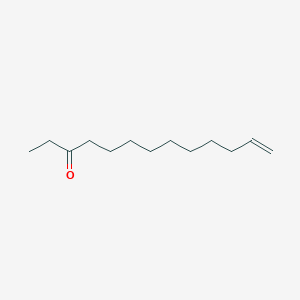

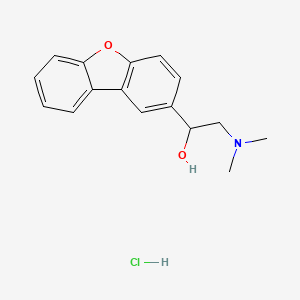
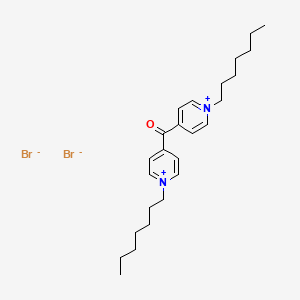

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
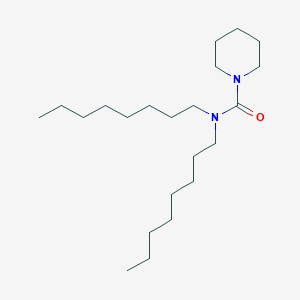
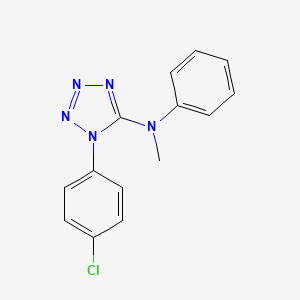
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
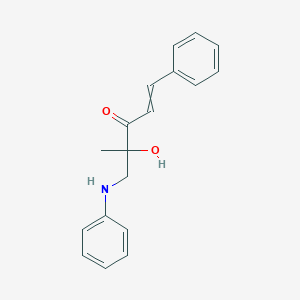
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
